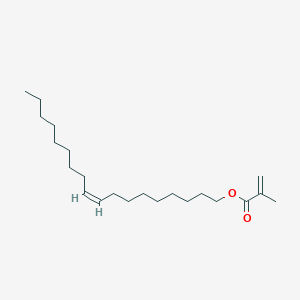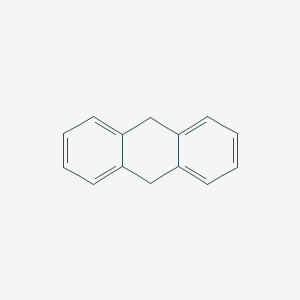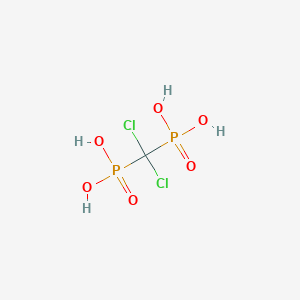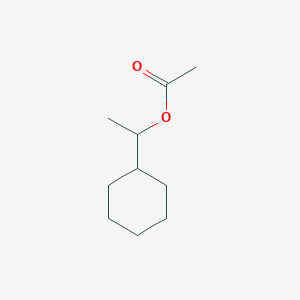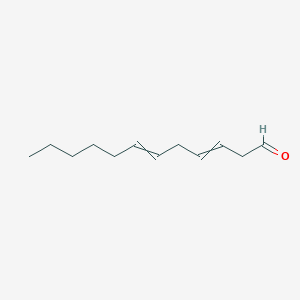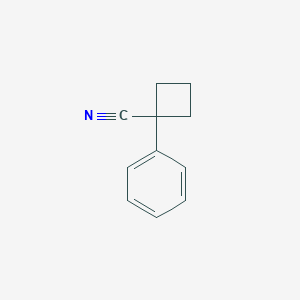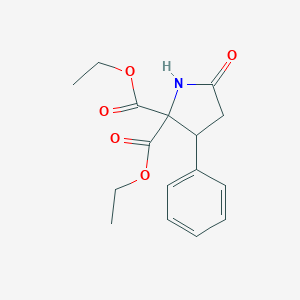
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate, also known as DOPDC, is a chemical compound commonly used in scientific research. It belongs to the class of pyrrolidine dicarboxylates and has a molecular weight of 315.34 g/mol. DOPDC has gained significant attention due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.
作用機序
The mechanism of action of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For example, Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has been shown to inhibit the activity of DPP-IV by binding to its active site and preventing the cleavage of incretin hormones. This results in increased insulin secretion and improved glucose tolerance.
生化学的および生理学的効果
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit the growth of bacteria and fungi. In vivo studies have shown that Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate can improve glucose tolerance and reduce blood glucose levels in animal models of type 2 diabetes.
実験室実験の利点と制限
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Researchers must take these factors into consideration when designing experiments involving Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate.
将来の方向性
There are several potential future directions for research involving Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate. One direction is the development of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate-based drugs for the treatment of various diseases, including cancer, viral infections, and type 2 diabetes. Another direction is the investigation of the mechanism of action of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate and its interactions with specific enzymes or proteins. Additionally, further studies are needed to determine the optimal dosage and administration of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate for its potential therapeutic applications.
In conclusion, Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. Its synthesis method is relatively simple, and it has been shown to exhibit various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate involves the reaction of diethyl malonate and phenylacetonitrile with ethyl chloroformate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate. The purity of the synthesized compound can be improved through recrystallization or column chromatography.
科学的研究の応用
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has also been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes.
特性
CAS番号 |
13992-75-1 |
|---|---|
製品名 |
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate |
分子式 |
C16H19NO5 |
分子量 |
305.32 g/mol |
IUPAC名 |
diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate |
InChI |
InChI=1S/C16H19NO5/c1-3-21-14(19)16(15(20)22-4-2)12(10-13(18)17-16)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,17,18) |
InChIキー |
RQXLSXSKRKTNTK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(CC(=O)N1)C2=CC=CC=C2)C(=O)OCC |
正規SMILES |
CCOC(=O)C1(C(CC(=O)N1)C2=CC=CC=C2)C(=O)OCC |
その他のCAS番号 |
13992-75-1 1414-01-3 |
同義語 |
4-phenyl-5,5-dicarbethoxy-2-pyrrolidinone PDCP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)
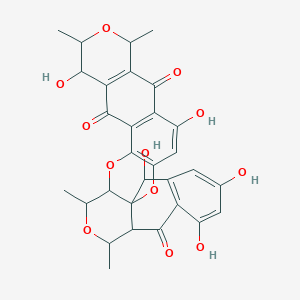

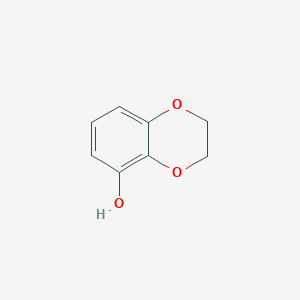
![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
